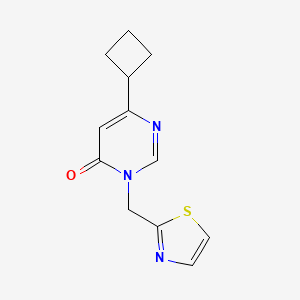![molecular formula C16H22N4O B7632097 1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-55940 and has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
CP-55940 has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of effects on the central nervous system and has been used in various studies related to pain management, addiction, and neurodegenerative diseases. CP-55940 has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
作用机制
CP-55940 acts on the cannabinoid receptors in the brain and has been found to have both agonistic and antagonistic effects on these receptors. This compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. CP-55940 has also been found to have an effect on the immune system and has been shown to modulate the release of cytokines and other immune system factors.
Biochemical and Physiological Effects:
CP-55940 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects. CP-55940 has also been found to have an effect on appetite regulation and has been shown to reduce food intake in animal studies. Additionally, this compound has been found to have an effect on memory and learning and has been studied for its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using CP-55940 in lab experiments include its ability to modulate the release of several neurotransmitters, its potential use in pain management and addiction treatment, and its potential use in cancer treatment. However, one of the limitations of using CP-55940 in lab experiments is its potential for abuse and addiction. Additionally, this compound has been found to have a narrow therapeutic window, which can make it difficult to use in clinical settings.
未来方向
There are several future directions for the study of CP-55940. One potential direction is the development of new analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of CP-55940 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the potential side effects and long-term effects of CP-55940 use.
合成方法
The synthesis of CP-55940 is a complex process that involves the use of several chemical reagents and techniques. The most common method for synthesizing CP-55940 involves the reaction of 2-cyclopentyloxypyridine with 4-bromomethyl-5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting compound is then treated with N-methylformamide and hydrogen gas to produce CP-55940.
属性
IUPAC Name |
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-14(11-19-20-12)10-17-9-13-5-4-8-18-16(13)21-15-6-2-3-7-15/h4-5,8,11,15,17H,2-3,6-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMVAPOVERAEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNCC2=C(N=CC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)

![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)